molecular formula C18H11BrF2N2O3 B2740158 (2Z)-N-acetyl-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 313245-24-8

(2Z)-N-acetyl-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2740158
CAS No.: 313245-24-8
M. Wt: 421.198
InChI Key: JNZFAUMAYXLBJO-NKFKGCMQSA-N
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Description

(2Z)-N-acetyl-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic or basic conditions.

    Bromination: The chromene core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction using a difluorophenyl halide and a suitable nucleophile.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. Continuous-flow synthesis and other advanced techniques can be employed to scale up the production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-acetyl-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine sites, leading to the formation of new derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-N-acetyl-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to disease progression or cellular function.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2,4-Difluorophenyl)imino]-3-(3-pyridylmethyl)-1,3-thiazolidin-4-one
  • 2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Uniqueness

(2Z)-N-acetyl-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-acetyl-6-bromo-2-(2,4-difluorophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrF2N2O3/c1-9(24)22-17(25)13-7-10-6-11(19)2-5-16(10)26-18(13)23-15-4-3-12(20)8-14(15)21/h2-8H,1H3,(H,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZFAUMAYXLBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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